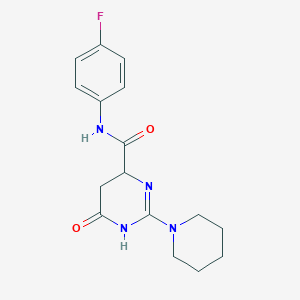![molecular formula C17H15N7O B4428558 N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide](/img/structure/B4428558.png)
N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide
説明
N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide (TQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ belongs to the class of tetrazoloquinoxaline derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to increase the activity of antioxidant enzymes, such as SOD and CAT, and reduce the levels of oxidative stress markers, such as MDA. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the expression of inflammatory mediators, such as iNOS and COX-2. This compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. This compound has also exhibited antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. This compound is also stable and can be stored for long periods without degradation. This compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for the development of novel drugs. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the precise mechanism of action of this compound. In addition, the efficacy of this compound may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide. One area of research is the development of this compound-based drugs for the treatment of various diseases, such as cancer, inflammation, and viral infections. Another area of research is the elucidation of the precise mechanism of action of this compound. Further studies are needed to determine the signaling pathways and molecular targets of this compound. In addition, the efficacy of this compound in vivo needs to be evaluated in animal models. This compound also has potential applications in the field of nanotechnology, as it can be used as a building block for the synthesis of novel nanomaterials.
科学的研究の応用
N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antiviral, anticancer, and antimicrobial properties, making it a promising candidate for the development of novel drugs. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the expression of inflammatory mediators, such as iNOS and COX-2. This compound has also been shown to inhibit the replication of various viruses, including HIV, HCV, and influenza virus. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation. This compound has also exhibited antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-2-15(25)18-11-7-9-12(10-8-11)19-16-17-21-22-23-24(17)14-6-4-3-5-13(14)20-16/h3-10H,2H2,1H3,(H,18,25)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKQBMZLWMOQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-methoxyphenoxy)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4428482.png)

![N-(3,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4428504.png)
![4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4428512.png)

![N-(3,5-dichloro-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4428533.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4428541.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]ethanesulfonamide](/img/structure/B4428555.png)
![6-(2-chlorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428567.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B4428573.png)

![6-methyl-2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4428582.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4428590.png)